
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride is a chemical compound with the molecular formula C7H13Cl3N2O2This compound is characterized by the presence of two chloroethyl groups, a pyruvamidoxime moiety, and a phenylhydrazone group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves several steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine. This reaction typically occurs in chloroform, yielding N,N-bis(2-chloroethyl)amides . Another approach involves the use of anhydrous sodium acetate instead of pyridine, which can result in varying yields . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts and cross-links. These interactions can disrupt cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects . The molecular targets include the N7 position of guanine in DNA, which is a common site for alkylation by nitrogen mustards .
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine hydrochloride: This compound is a precursor in the synthesis of various bis(2-chloroethyl) derivatives.
N,N-Bis(2-chloroethyl)methylamine: Known for its cyclization reactions in aqueous hydrazine, leading to the formation of heterocyclic compounds.
N,N-Bis(2-chloroethyl)-N’-hydroxy-2-oxopropanimidamide: Another related compound with similar chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
77337-91-8 |
|---|---|
Molecular Formula |
C13H19Cl3N4O |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-(phenylhydrazinylidene)propanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O.ClH/c1-11(16-17-12-5-3-2-4-6-12)13(18-20)19(9-7-14)10-8-15;/h2-6,17,20H,7-10H2,1H3;1H/b16-11+,18-13-; |
InChI Key |
XKXLAWAGTHKYAC-AZGPVPMLSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl.Cl |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
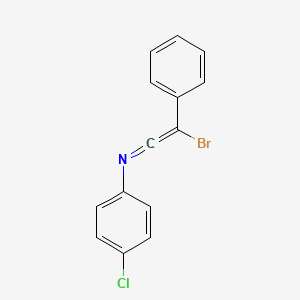
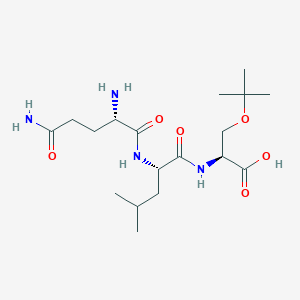
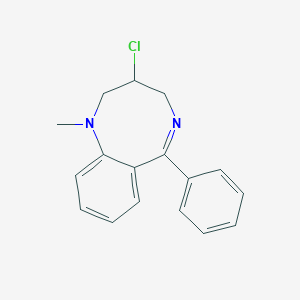
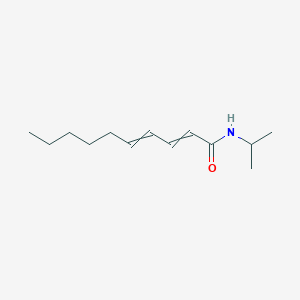
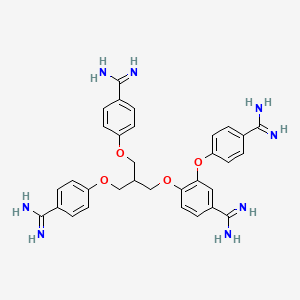
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
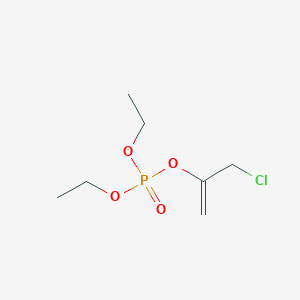
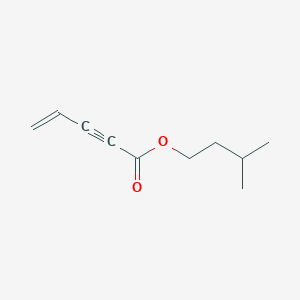
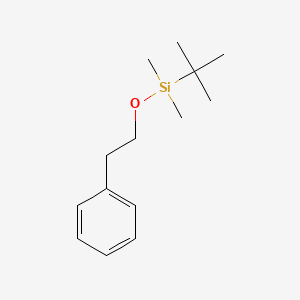
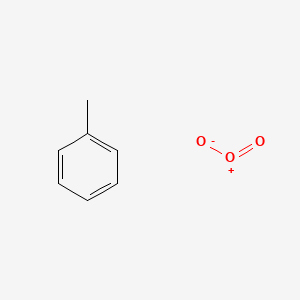
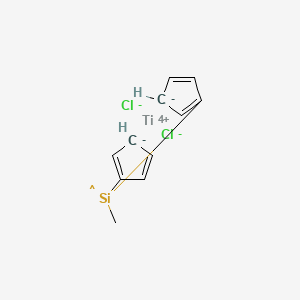
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
